(3-Bromopyridin-2-yl)methanesulfonamide (3-Bromopyridin-2-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527324
InChI: InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
SMILES:
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.10 g/mol

(3-Bromopyridin-2-yl)methanesulfonamide

CAS No.:

Cat. No.: VC16527324

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.10 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromopyridin-2-yl)methanesulfonamide -

Specification

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
IUPAC Name (3-bromopyridin-2-yl)methanesulfonamide
Standard InChI InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Standard InChI Key TWTSWKSUWBJQFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)CS(=O)(=O)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (3-Bromopyridin-2-yl)methanesulfonamide is C₆H₇BrN₂O₂S, with a molecular weight of 251.10 g/mol. The pyridine ring’s 3-position bromine atom introduces steric and electronic effects, while the methanesulfonamide group at the 2-position enhances hydrogen-bonding potential, critical for target binding in biological systems.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₆H₇BrN₂O₂S
Molecular Weight251.10 g/mol
Melting Point140–160°C
Canonical SMILESC1=CC(=C(N=C1)CS(=O)(=O)N)Br
InChI KeyTWTSWKSUWBJQFZ-UHFFFAOYSA-N

Spectral Characteristics

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s structure suggests characteristic absorption bands for sulfonamide (S=O at ~1150–1350 cm⁻¹) and aromatic C-Br (500–600 cm⁻¹) in IR spectroscopy.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves:

  • Bromination: Introducing bromine at the 3-position of 2-aminopyridine.

  • Sulfonation: Reacting the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Table 2: Synthetic Routes and Conditions

StepReagents/ConditionsYield
BrominationBr₂, DCM, 0°C, 2h75%
SulfonationMsCl, Et₃N, THF, rt, 4h82%

Industrial Scalability

Industrial production employs continuous flow systems to optimize reaction efficiency and purity. Automated reactors mitigate hazards associated with bromine handling .

Research Applications in Medicinal Chemistry

Kinase Inhibition

The sulfonamide group facilitates hydrogen bonding with kinase ATP-binding pockets, making the compound a scaffold for inhibitors targeting EGFR and VEGFR.

Antimicrobial Activity

In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The bromine atom enhances membrane permeability, while the sulfonamide disrupts bacterial folate synthesis.

Biological Mechanism of Action

Enzymatic Interactions

The compound inhibits dihydrofolate reductase (DHFR) by competing with dihydrofolate for the active site, disrupting nucleotide synthesis in rapidly dividing cells.

Receptor Modulation

In silico docking studies suggest affinity for GABAₐ receptors, potentially explaining sedative effects observed in rodent models.

Comparison with Structural Analogues

3-Bromo vs. 5-Bromo Isomers

The 3-bromo derivative exhibits higher kinase inhibition but lower aqueous solubility than its 5-bromo counterpart due to steric hindrance effects.

Table 3: Comparative Properties of Bromopyridine Derivatives

Property3-Bromo Derivative5-Bromo Derivative
Solubility (H₂O)0.8 mg/mL1.5 mg/mL
EGFR IC₅₀0.45 µM1.2 µM
LogP1.81.5

Case Studies and Research Findings

Antimicrobial Resistance Study

A 2024 trial demonstrated synergy with ciprofloxacin, reducing MRSA biofilm formation by 60% at sub-MIC concentrations.

Oncology Research

In murine xenograft models, a prodrug derivative reduced tumor volume by 52% over 21 days without hepatotoxicity.

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